molecular formula C6H5NO3<br>C6H5O3N B165410 2-Nitrophenol CAS No. 88-75-5

2-Nitrophenol

Cat. No.: B165410
CAS No.: 88-75-5
M. Wt: 139.11 g/mol
InChI Key: IQUPABOKLQSFBK-UHFFFAOYSA-N
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Description

2-Nitrophenol, also known as ortho-nitrophenol, is an organic compound with the molecular formula C6H5NO3. It is one of the three isomeric forms of nitrophenol, the others being 3-nitrophenol (meta-nitrophenol) and 4-nitrophenol (para-nitrophenol). This compound is characterized by a nitro group (-NO2) and a hydroxyl group (-OH) attached to adjacent carbon atoms on a benzene ring. This compound appears as a yellow solid and is known for its acidic properties, being more acidic than phenol itself .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrophenol can be synthesized through the nitration of phenol. The process involves the reaction of phenol with concentrated nitric acid under controlled temperature conditions. The reaction is exothermic and typically requires an ice bath to maintain the temperature between 45-50°C. The phenol is added slowly to the nitric acid solution to ensure thorough mixing and to control the reaction rate .

Industrial Production Methods: In industrial settings, this compound can be produced by heating 2-chloronitrobenzene in an 8.5% sodium hydroxide solution at 170°C for several hours. This method yields a high purity product and is efficient for large-scale production .

Chemical Reactions Analysis

Thermal Decomposition and Stability

2-Nitrophenol decomposes exothermically when heated, releasing toxic nitrogen oxides (NOₓ) . Key findings:

  • Violent reactions occur with strong alkalis (e.g., 85% KOH) in molten form .

  • Incompatibility with chlorosulfuric acid leads to explosive decomposition at room temperature .

Thermal Stability Data

PropertyValueSource
Melting point43–45°C
Boiling point214–216°C
Vapor pressure1 mm Hg at 49.3°C

Photolysis and Atmospheric Reactions

This compound absorbs UV-Vis light (295–400 nm), acting as a brown carbon component. Photolysis produces reactive oxidants:

Photolytic Pathways

  • Primary products : HONO (quantum yield Φ = 0.34–0.39) and OH radicals (Φ = 0.69–0.70).

  • Wavelength dependence :

    Wavelength (nm)Absorption Cross Section (×10⁻¹⁸ cm²/molecule)
    3082.86 ± 0.18
    3512.63 ± 0.31
  • Atmospheric relevance : Contributes to oxidant formation in polluted regions via secondary reactions with NO₃ and OH radicals .

Fenton’s Reagent Oxidation

In aqueous solutions (pH 5.0), this compound reacts with Fe³⁺/H₂O₂:

  • Products: Nitrohydroquinone (50% degradation in 60 min) and 3-nitrocatechol .

  • Nitric acid forms as a byproduct, lowering solution pH .

Enzymatic Oxidation (CYP450)

Rat hepatic microsomes metabolize this compound via cytochrome P450 enzymes:

  • Major metabolite : 2,5-Dihydroxynitrobenzene (2,5-DNB) .

  • Key enzymes : CYP2E1 (Km = 0.35 mM) and CYP2C11 dominate oxidation .

EnzymeRole in this compound OxidationKinetic Parameter
CYP2E1Primary oxidizerKm = 0.35 mM
CYP3ASecondary contributorNot quantified

Metabolic Reduction

Hepatic phase I metabolism reduces the nitro group to 2-aminophenol (Fig. 3-1 in ).

  • Pathway : Nitro → nitroso → hydroxylamine → amine intermediates .

  • Conjugation : Glucuronides (60–80%) and sulfates (10–20%) dominate excretion .

Chemical Reduction

In alkaline media, this compound undergoes reduction to form aminophenols, though this pathway is less prominent compared to oxidative routes .

Interaction with Alkali Metals

Aqueous solutions of this compound and alkali metals (Li⁺, Na⁺, K⁺, Cs⁺) form spherical clusters (12–14 Å diameter):

  • Structure : Planar this compound residues coordinate with metal ions via nitro and hydroxyl groups .

  • Crystallization : Lamellar structures emerge at high concentrations (25 mM) .

Biodegradation in Groundwater

  • First-order rate constant : 0.05/day (half-life = 13.86 days) under aerobic conditions.

  • Key process : Microbial oxidation dominates in sandy aquifers.

Atmospheric Lifetime

  • OH radical reaction : Second-order rate constant = 9 × 10⁻¹³ cm³/molecule·s .

Scientific Research Applications

Pharmaceutical Applications

2-Nitrophenol derivatives are crucial in the pharmaceutical industry for synthesizing various active pharmaceutical ingredients (APIs). They exhibit:

  • Antimicrobial Properties : Effective against a range of bacteria and fungi.
  • Anti-inflammatory Effects : Used in formulations targeting inflammation.
  • Cytotoxic Activity : Potential applications in cancer treatment by selectively targeting tumor cells .

Case Study: Synthesis of Anticancer Agents

A study demonstrated that derivatives of this compound showed significant cytotoxicity against cancer cell lines, indicating their potential as anticancer agents .

Dye Industry

This compound serves as an essential intermediate in dye production. It is used to manufacture azo dyes, which are widely applied in textiles and plastics. Key applications include:

  • CI Solvent Red 8 : A dye used for coloring synthetic resins and inks.
  • Hair Dyes : Contributes to producing red and gold-blond shades in semi-permanent hair coloring products .

Data Table: Dye Production Using this compound

Dye NameApplicationColor Produced
CI Solvent Red 8Synthetic resinsRed
Hair DyesHair coloringRed/Gold-Blond

Agrochemical Applications

While this compound itself is not directly used as an agrochemical, its derivatives play a significant role in developing pesticides and herbicides. The compound's structure allows for modifications leading to effective agricultural chemicals.

Example: Pesticide Development

Research indicates that modifying the this compound structure can yield compounds with specific pesticidal properties, enhancing crop protection strategies .

Environmental Significance

This compound is recognized as a pollutant generated during pesticide and pharmaceutical manufacturing. Its environmental impact necessitates studies on degradation and remediation strategies.

Case Study: Photocatalytic Degradation

Recent investigations have utilized nanomaterials for the photocatalytic degradation of this compound in aqueous solutions, demonstrating effective removal methods for this pollutant .

Chemical Intermediates

The compound is an important building block for synthesizing various chemical intermediates used in producing:

  • Rubber Accelerators
  • Antioxidants
  • Corrosion Inhibitors .

Mechanism of Action

The mechanism of action of 2-Nitrophenol involves its interaction with various molecular targets and pathways. In reduction reactions, the nitro group is reduced to an amino group, which can further participate in biochemical processes. The compound’s acidic nature allows it to act as a proton donor in various chemical reactions, influencing the reactivity of other molecules .

Comparison with Similar Compounds

2-Nitrophenol is one of the three isomeric forms of nitrophenol. The other two are:

    3-Nitrophenol (meta-nitrophenol): The nitro group is positioned at the meta position relative to the hydroxyl group.

    4-Nitrophenol (para-nitrophenol): The nitro group is positioned at the para position relative to the hydroxyl group.

Uniqueness of this compound: this compound’s unique positioning of the nitro and hydroxyl groups allows for specific interactions and reactivity that are distinct from its isomers. Its higher acidity and specific reduction pathways make it valuable in various chemical and industrial applications .

Biological Activity

2-Nitrophenol (2-NP) is an aromatic compound with significant biological activity, particularly in toxicological and environmental contexts. This article delves into its biological effects, mechanisms of action, and implications for human health and the environment, based on diverse research findings.

This compound is a nitrophenol compound characterized by the presence of a nitro group (-NO2) attached to a phenolic ring. Its molecular formula is C6H5NO3, and it has a molecular weight of 139.11 g/mol. The compound exists in two isomeric forms: ortho (2-NP) and para (4-NP), with varying biological activities.

Acute Toxicity

The acute toxicity of this compound has been assessed through various studies. The calculated LD50 values indicate that 2-NP is moderately toxic, with values of 2830 mg/kg in rats and 1300 mg/kg in mice when administered orally .

Chronic Exposure Effects

Chronic exposure to this compound has demonstrated several adverse effects:

  • Methemoglobinemia : Inhalation studies have shown significant increases in methemoglobin levels in rats exposed to concentrations as low as 5 mg/m³. However, these levels returned to baseline after a recovery period .
  • Histopathological Changes : Histological examinations revealed squamous metaplasia in the nasal epithelium of rats exposed to high concentrations (30 mg/m³ or more) for extended periods .

Genotoxicity

Genotoxicity assessments of this compound indicate that it does not exhibit mutagenic properties under standard testing conditions:

  • Negative results were reported in the Ames test across various strains of Salmonella typhimurium, both with and without metabolic activation .
  • No significant DNA damage was observed in studies involving λ phage DNA or Escherichia coli .

Environmental Impact and Biodegradation

This compound is not easily biodegradable, with a half-life of approximately 12 days under aerobic conditions . Studies have shown that it can be degraded by specific microbial communities, particularly in the rhizosphere of plants like Spirodela polyrrhiza, which enhances its breakdown . The biodegradation products include catechol and nitrite, indicating potential pathways for environmental remediation.

Occupational Exposure

A study focusing on workers exposed to nitrophenols revealed potential respiratory issues linked to chronic inhalation exposure. Symptoms included nasal irritation and increased methemoglobin levels, suggesting that occupational safety measures are necessary for those handling this compound .

Laboratory Studies

In laboratory settings, this compound has been used to study its effects on various biological systems. For example, it has been employed in assessing the toxicity of phenolic compounds on aquatic life, demonstrating significant lethality at certain concentrations .

Summary Table of Biological Effects

Biological Effect Observed Concentration Study Reference
LD50 (rats)2830 mg/kgVernot et al., 1977
LD50 (mice)1300 mg/kgVernot et al., 1977
Methemoglobinemia5 mg/m³Koerdel et al., 1981
Squamous Metaplasia≥30 mg/m³Koerdel et al., 1981
Negative Ames Test-Chiu et al., 1978; Dellarco & Prival, 1989

Q & A

Q. What validated analytical methods are recommended for the simultaneous determination of 2-Nitrophenol in complex matrices?

Answer:
The Electromembrane Extraction-HPLC-UV (EME-HPLC-UV) method is validated for simultaneous quantification of this compound and its isomers in industrial wastewater. Key validation parameters include:

  • Linearity : 10–1000 ng/mL (R² > 0.99).
  • LOD/LOQ : Determined via signal-to-noise ratios (3 and 10, respectively).
  • Precision : Relative standard deviations (RSDs) of 2.6–10.3% across triplicate tests.
  • Enrichment factors : 36 for this compound, achieved using pH-adjusted samples (7.5) and carbon nanotube-modified membranes .

Q. How can Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) optimize photocatalytic degradation parameters for this compound?

Answer:
RSM (e.g., Box-Behnken design) identifies optimal conditions by analyzing interactions between variables like pH, H₂O₂ concentration, and initial pollutant concentration. For example:

  • Optimal degradation : 96.55% efficiency at pH 10, 10 ppm this compound, and 90 ppm H₂O₂ .
  • Variable significance : H₂O₂ concentration has the strongest impact (p < 0.05) .
    ANN complements RSM by modeling non-linear relationships, improving predictive accuracy for scaling reactor conditions .

Q. What factors govern the adsorption efficiency of this compound onto carbon-based adsorbents?

Answer:
Key factors include:

  • pH : Neutral pH (7) maximizes adsorption of the undissociated form due to hydrophobic interactions .
  • Organic carbon content : Higher content enhances partitioning via π-π interactions.
  • Diffusion mechanisms : Boyd and intraparticle diffusion models reveal film diffusion as rate-limiting for this compound, while other nitrophenols involve multi-step mechanisms .

Q. How do Dual-Mode Models (DMMs) address pH-dependent sorption behavior of this compound?

Answer:
DMMs differentiate sorption of neutral and anionic species by incorporating pH-driven dissociation (pKa = 7.2). For this compound:

  • Neutral form (pH 7) : Sorption dominates via hydrophobic and hydrogen bonding.
  • Anionic form (pH 10) : Electrostatic repulsion reduces adsorption, requiring data at both pH levels for accurate model calibration .

Q. What are critical considerations in designing toxicological studies on this compound’s health effects?

Answer:

  • Literature screening : A two-step process (title/abstract review + full-text appraisal) ensures inclusion of high-quality studies (e.g., 273 studies in the 2023 ATSDR profile) .
  • Risk of bias assessment : Use standardized tools to evaluate selection, performance, and attrition bias in animal studies (e.g., randomization, blinding, data completeness) .

Q. What role does Fe(II) play in the abiotic reduction of this compound in microbial fuel cells (MFCs)?

Answer:
Fe(II) enhances reductive electron transfer at the cathode, facilitating this compound degradation. The Fe(III)/Fe(II) redox cycle improves reaction kinetics, achieving >80% reduction efficiency in optimized MFC configurations .

Q. How do computational models resolve contradictions in this compound degradation pathways?

Answer:
Machine learning (e.g., ANN) and hybrid CFD-ANN-GA frameworks reconcile discrepancies by:

  • Validating kinetic models : ANN predicts degradation rates without prior mechanistic assumptions.
  • Optimizing reactor design : CFD identifies flow dynamics impacting degradation efficiency, while GA refines operational parameters .

Q. Why do carbon nanotubes (CNTs) reduce extraction efficiency in some analytical methods?

Answer:
Unmodified CNTs exhibit strong π-π interactions with this compound, leading to irreversible adsorption and lower recovery. Surface functionalization (e.g., hydroxylation) mitigates this by reducing non-specific binding .

Properties

IUPAC Name

2-nitrophenol
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InChI

InChI=1S/C6H5NO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H
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InChI Key

IQUPABOKLQSFBK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])O
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Molecular Formula

C6H5NO3
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Related CAS

824-39-5 (hydrochloride salt)
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DSSTOX Substance ID

DTXSID1021790
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Molecular Weight

139.11 g/mol
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Physical Description

2-nitrophenol is a yellow solid. Sinks in and mixes slowly with water. (USCG, 1999), Other Solid, Light yellow solid with a peculiar aromatic smell;, YELLOW CRYSTALS.
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Boiling Point

417 to 421 °F at 760 mmHg (Decomposes) (NTP, 1992), 216 °C
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Flash Point

108 °C c.c.
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Freely soluble in ... carbon disulfide, alkali hydroxides; slightly soluble in cold water, Very soluble in alcohol, ether, acetone, chlorine, In water, 2100 mg/L at 20 °C; 10,800 mg/L at 100 °C, In water, 2.5X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.21 (poor)
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Density

1.49 at 68 °F (USCG, 1999) - Denser than water; will sink, Density: 1.2942 g/cu cm at 40 °C, 1.49 g/cm³
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Vapor Pressure

1 mmHg at 120.7 °F (NTP, 1992), 0.11 [mmHg], Vapor pressure = 1 mm Hg at 49.3 °C, 0.113 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.015
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Mechanism of Action

Nitrophenols interfere with normal metabolism by uncoupling oxidative phosphorylation. For the mononitrophenols, the order of severity of effects is 4->3-> 2-nitrophenol.
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Color/Form

Light yellow needles or prisms, MONOCLINIC, Yellow needles from alcohol

CAS No.

88-75-5
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Record name Phenol, 2-nitro-
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Melting Point

113 to 115 °F (NTP, 1992), 44-45 °C, 45-46 °C
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Synthesis routes and methods I

Procedure details

β-Galactosidase Assay. An aliquot of the 14,000 g supernatant from the lysed transfected cells (15-25 μg protein) was incubated at 28° C. for 15-60 minutes with 0.67 mg/ml o-nitrophenyl-β-D-galactopyranoside in a final volume of 1.2 ml (Lee et al., 1984). Reactions were stopped with 0.5 ml 1M Na2CO3, and the amount of o-nitrophenol formed was measured spectrophotometrically at 420 nm.
Quantity
0 (± 1) mol
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0.5 mL
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Synthesis routes and methods II

Procedure details

In order to synthesize 4-O-β-D-galactopyranosyl-D-xylose, 5 g of o-nitrophenyl β-D-galactopyranoside (Gal-ONP) and 25 g of D-xylose were dissolved in 330 ml of water buffered to a pH of 7 (0.05 M KH2PO4/K2HPO4, 1 mM MgCl2, 5 mM mercaptoethanol), 2 mg (640 u) of E. coli β-galactosidase enzyme were added and the solution thus obtained was subjected to incubation at 37° C. in an orbital stirrer until the Gal-ONP was practically consumed (approximately 2 hours). Following the methodology put forth in example 3, the reaction was stopped by heating at 100° C. for 10 minutes and the ortho-nitrophenol formed was extracted with ethyl acetate. The aqueous solution was concentrated up to an approximate volume of 50 ml, filtered through glass wool and passed through the active carbon/celite column.
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25 g
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Reaction Step One
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KH2PO4 K2HPO4
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0 (± 1) mol
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mercaptoethanol
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330 mL
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Reaction Step Six

Synthesis routes and methods III

Procedure details

A solution of 7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline (3.654 g, 9.9 mmol), as prepared in the previous step, in 98:2 DCM/MeOH (15 mL) was added rapidly dropwise under air in 2 mL portions to an ice bath-chilled stirred mixture of (4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride (4.13 g, 10.9 mmol), as prepared in Example 66a, and dimethylethylamine (DMEA) (1.4 mL, 13 mmol) in 98:2 DCM/MeOH (20 mL). Residual quinazoline derivative was then transferred to the carbamate reaction mixture with 2×7 mL additional 98:2 DCM/MeOH. The resulting homogeneous dark amber solution was stirred for another 5 min, and the ice bath was then removed and the reaction stirred at “rt” for 1.5 hr. The homogeneous reaction solution was then directly applied to a silica flash column (79 mm diameter×6″ length) pre-equilibrated with acetone. The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA. The combined fractions were concentrated to afford the title compound contaminated with nitrophenol and DMEA, and this material was partitioned with DCM (100 mL) and 2 M aqueous K2CO3 (2×20 mL). The organic layer was dried (Na2SO4) and concentrated under high vacuum at 90° C. to afford the title compound as a lavender foam that was crushed to a powder [3.89 g, 70% over three steps from 4-(7-Fluoro-quinazolin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester].
Name
7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline
Quantity
3.654 g
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reactant
Reaction Step One
Name
DCM MeOH
Quantity
15 mL
Type
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Reaction Step One
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Name
ice
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0 (± 1) mol
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Reaction Step Two
Name
(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride
Quantity
4.13 g
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Four
Name
DCM MeOH
Quantity
20 mL
Type
solvent
Reaction Step Four
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 3
2-Nitrophenol
2-Nitrophenol
Reactant of Route 5
2-Nitrophenol
Reactant of Route 6
2-Nitrophenol

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